Methyl[3-(methylsulfanyl)butan-2-yl]amine
Description
Methyl[3-(methylsulfanyl)butan-2-yl]amine (C₆H₁₅NS, MW: 133.25 g/mol) is a secondary amine characterized by a methyl group attached to the nitrogen atom and a branched butan-2-yl chain with a methylsulfanyl (-SCH₃) substituent at the 3-position. This compound is structurally related to agrochemical and pharmaceutical intermediates, where its amine and sulfur-containing moieties may influence biological activity or chemical reactivity .
Properties
Molecular Formula |
C6H15NS |
|---|---|
Molecular Weight |
133.26 g/mol |
IUPAC Name |
N-methyl-3-methylsulfanylbutan-2-amine |
InChI |
InChI=1S/C6H15NS/c1-5(7-3)6(2)8-4/h5-7H,1-4H3 |
InChI Key |
GHGDLKNNAQYTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)SC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(methylsulfanyl)butan-2-yl]amine can be achieved through several methods. One common approach involves the reaction of 3-(methylsulfanyl)butan-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(methylsulfanyl)butan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Functionalized derivatives with diverse chemical properties.
Scientific Research Applications
Methyl[3-(methylsulfanyl)butan-2-yl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl[3-(methylsulfanyl)butan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares Methyl[3-(methylsulfanyl)butan-2-yl]amine with structurally related compounds, emphasizing substituent variations and their implications:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications/Properties | References |
|---|---|---|---|---|---|
| This compound | C₆H₁₅NS | 133.25 g/mol | -SCH₃, butan-2-yl amine | Agrochemicals, weak nucleophile | |
| Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine | C₁₂H₁₆F₃NS | 263.32 g/mol | -SCF₃, phenyl, butan-2-yl amine | High lipophilicity; medicinal intermediates | |
| (3-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.18 g/mol | -Br (leaving group), branched alkyl | Reactive intermediate in synthesis | |
| 5-(Methylsulfanyl)-4H-1,2,4-triazoles | Varies | ~250–300 g/mol | -SCH₃ on triazole ring | Tautomerism; antimicrobial agents |
Key Observations:
Electronic Effects :
- The methylsulfanyl (-SCH₃) group in the target compound is less electronegative than the trifluoromethylsulfanyl (-SCF₃) group in Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine , which enhances lipophilicity and metabolic stability in pharmaceuticals .
- Bromine in (3-Bromophenyl)methylamine introduces reactivity for substitution reactions, unlike the inert -SCH₃ group .
Biological and Chemical Relevance: Methylsulfanyl-containing triazoles (e.g., 5-(methylsulfanyl)-4H-1,2,4-triazoles) exhibit tautomerism and antimicrobial activity, suggesting the target compound could be explored for similar agrochemical roles .
Biological Activity
Methyl[3-(methylsulfanyl)butan-2-yl]amine, also known as a methylated derivative of a branched-chain amine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a methylsulfanyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a sulfur atom, which is hypothesized to play a significant role in the compound's biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Neurotransmitter Modulation : Compounds with branched amine structures have been studied for their effects on neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antiproliferative Effects : Some related compounds have demonstrated antiproliferative activity against cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Properties : The presence of sulfur in the structure may enhance anti-inflammatory activities, as seen in other methylsulfanyl derivatives.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluating similar sulfanyl compounds found significant antiproliferative effects against lung cancer cell lines (A549) with IC₅₀ values in the nanomolar range. These findings suggest that this compound could potentially exhibit similar activity if tested .
- Neuropharmacological Effects : Research into metabotropic glutamate receptor ligands indicates that compounds modifying glutamate signaling pathways may have therapeutic implications for neurodegenerative diseases . Although direct studies on this compound are lacking, its structural similarities to known modulators warrant further investigation.
- Safety Profile : Preliminary safety assessments indicate that derivatives like this compound may cause skin irritation and eye damage (H315 and H319 classifications), emphasizing the need for careful handling and further toxicological studies .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
